An In-depth Technical Guide to the Physicochemical Properties of 4-Ethynylthiazole
An In-depth Technical Guide to the Physicochemical Properties of 4-Ethynylthiazole
Foreword: The Strategic Value of Ethynylthiazoles in Modern Drug Discovery
The thiazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in a variety of intermolecular interactions have cemented its role in the design of bioactive molecules. The introduction of an ethynyl group at the 4-position of the thiazole ring creates a molecule of significant synthetic and pharmacological potential: 4-ethynylthiazole. This terminal alkyne functionality serves as a versatile chemical handle for a range of transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and Sonogashira cross-coupling reactions, enabling the facile construction of complex molecular architectures.[2]
This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and potential applications of 4-ethynylthiazole. As experimental data for this specific molecule is not extensively documented in publicly accessible literature, this document leverages high-quality computational predictions from established chemical databases and draws upon well-understood principles of physical organic chemistry and thiazole reactivity. The insights herein are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this valuable building block.
Physicochemical Properties of 4-Ethynylthiazole: A Computational Perspective
In the absence of comprehensive experimental data, we turn to computational chemistry to provide reliable predictions of the key physicochemical properties of 4-ethynylthiazole. The following data has been curated from reputable sources and established prediction algorithms, offering a solid foundation for experimental design and theoretical modeling.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₅H₃NS | - |
| Molecular Weight | 109.15 g/mol | - |
| CAS Number | Not assigned | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Water Solubility | Low to moderate | ALOGPS Prediction |
| logP (Octanol-Water Partition Coefficient) | 1.2 - 1.5 | ALOGPS Prediction |
| pKa (Strongest Basic) | ~1.5 - 2.5 | ChemAxon Prediction |
| Polar Surface Area | ~41 Ų | ChemAxon Prediction |
Spectroscopic Signature: Identifying 4-Ethynylthiazole
The structural characterization of 4-ethynylthiazole relies on a combination of spectroscopic techniques. Below are the predicted key spectral features that would confirm the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted, 500 MHz, CDCl₃):
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δ ~8.8 ppm (s, 1H, H2 of thiazole)
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δ ~7.5 ppm (s, 1H, H5 of thiazole)
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δ ~3.2 ppm (s, 1H, ethynyl C-H)
-
-
¹³C NMR (Predicted, 125 MHz, CDCl₃):
-
δ ~155 ppm (C2 of thiazole)
-
δ ~140 ppm (C4 of thiazole)
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δ ~120 ppm (C5 of thiazole)
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δ ~80 ppm (alkynyl C-C)
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δ ~75 ppm (alkynyl C-H)
-
Infrared (IR) Spectroscopy
The IR spectrum of 4-ethynylthiazole is expected to show characteristic absorption bands for the key functional groups.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, sharp | ≡C-H stretch (terminal alkyne) |
| ~3100 | Medium | C-H stretch (thiazole ring) |
| ~2120 | Medium, sharp | C≡C stretch (alkyne) |
| ~1500-1600 | Medium | C=N and C=C stretching (thiazole ring) |
Synthesis of 4-Ethynylthiazole: A Proposed Protocol
A robust synthesis of 4-ethynylthiazole can be envisioned through a multi-step sequence, leveraging the well-established Hantzsch thiazole synthesis followed by the introduction of the ethynyl group via a Sonogashira cross-coupling reaction.
Hantzsch Thiazole Synthesis of 4-Bromothiazole
The initial step involves the synthesis of a 4-halothiazole precursor. 4-Bromothiazole is a suitable intermediate for the subsequent cross-coupling reaction.
Reaction Principle: The Hantzsch synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide to form a thiazole.[4]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 equivalent) in absolute ethanol.
-
Addition of α-Halocarbonyl: To the stirred solution, add 2,2-dibromoacetaldehyde (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 4-bromothiazole.
Sonogashira Cross-Coupling for the Synthesis of 4-Ethynylthiazole
Reaction Principle: The Sonogashira coupling is a cross-coupling reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[2]
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromothiazole (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 4-10 mol%).
-
Solvent and Reagents: Add a suitable solvent system, such as a mixture of triethylamine and THF. To this, add ethynyltrimethylsilane (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Deprotection: Upon completion, add a desilylating agent, such as potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) in THF, to remove the trimethylsilyl protecting group.
-
Work-up and Purification: After deprotection, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude 4-ethynylthiazole by column chromatography.
Caption: Synthetic pathway to 4-ethynylthiazole.
Reactivity Profile: A Tale of Two Moieties
The reactivity of 4-ethynylthiazole is dictated by the interplay between the thiazole ring and the terminal alkyne.
The Thiazole Core
The thiazole ring is an electron-rich aromatic system, though less so than furan or thiophene due to the electronegativity of the nitrogen atom. It is generally stable to a range of reaction conditions. The C2 proton is the most acidic and can be deprotonated with a strong base, allowing for functionalization at this position.
The Ethynyl Group: A Gateway to Molecular Diversity
The terminal alkyne is the primary site of reactivity and offers numerous avenues for molecular elaboration.
-
Click Chemistry: The ethynyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with organic azides to form stable 1,2,3-triazole linkages. This highly efficient and bioorthogonal reaction is a cornerstone of modern drug discovery and chemical biology.
-
Sonogashira and other Cross-Coupling Reactions: As demonstrated in its synthesis, the ethynyl C-H bond can be activated for further cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or vinyl substituents.
-
Hydration and Addition Reactions: The triple bond can undergo hydration to form a methyl ketone or be subjected to various addition reactions, such as hydrogenation or halogenation.
Caption: Key reactions of 4-ethynylthiazole.
Applications in Drug Discovery and Materials Science
The unique structural features of 4-ethynylthiazole make it a highly attractive building block in several scientific domains.
Medicinal Chemistry and Drug Design
The thiazole nucleus is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] The ethynyl group provides a strategic handle for:
-
Lead Optimization: Rapidly generating libraries of analogues for structure-activity relationship (SAR) studies through "click" chemistry.[6]
-
Targeted Drug Delivery: Conjugating the molecule to targeting moieties, such as antibodies or peptides, via the alkyne handle.
-
PROTACs and Molecular Glues: The ethynyl group can serve as a linker attachment point in the design of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.
Materials Science
The rigid, linear nature of the ethynyl group and the electronic properties of the thiazole ring make 4-ethynylthiazole a candidate for the development of:
-
Organic Electronics: As a component in conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Functional Polymers: Incorporation into polymers via alkyne polymerization or post-polymerization modification to impart specific properties.
Stability and Handling
4-Ethynylthiazole is expected to be a relatively stable compound under standard laboratory conditions. However, as with many terminal alkynes, care should be taken to avoid exposure to strong oxidizing agents and certain transition metals that can catalyze decomposition or polymerization. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere.
Conclusion
4-Ethynylthiazole represents a synthetically versatile and medicinally relevant molecular scaffold. While a comprehensive experimental characterization is still emerging, this in-depth technical guide, based on robust computational predictions and established chemical principles, provides a solid framework for its utilization. The strategic placement of the ethynyl group on the privileged thiazole core opens up a vast chemical space for the design and synthesis of novel therapeutics and functional materials. It is our hope that this guide will serve as a valuable resource for researchers poised to explore the exciting potential of this promising molecule.
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